N-Desmethyl Trifluoperazine Dihydrochloride
Overview
Description
N-Desmethyl Trifluoperazine Dihydrochloride is a chemical compound with the molecular formula C20H22F3N3S·2HCl. It is a derivative of Trifluoperazine, which is a well-known antipsychotic medication. This compound is primarily used in scientific research and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Trifluoperazine Dihydrochloride typically involves the demethylation of Trifluoperazine. This process can be achieved through various chemical reactions, including the use of reagents such as hydrobromic acid or other demethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Trifluoperazine Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
N-Desmethyl Trifluoperazine Dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Employed in studies investigating the biological activity and metabolism of phenothiazine derivatives.
Medicine: Utilized in pharmacological research to study the effects and mechanisms of antipsychotic drugs.
Industry: Applied in the development and testing of new pharmaceuticals and chemical products
Mechanism of Action
N-Desmethyl Trifluoperazine Dihydrochloride exerts its effects by interacting with various molecular targets and pathways in the body. It primarily acts as an antagonist of dopamine receptors, particularly the D1 and D2 receptors in the brain. This interaction leads to the inhibition of dopamine-mediated neurotransmission, which is believed to contribute to its antipsychotic effects. Additionally, it may also affect other neurotransmitter systems, including serotonin and norepinephrine .
Comparison with Similar Compounds
Similar Compounds
Trifluoperazine: The parent compound, used as an antipsychotic medication.
Fluphenazine: Another phenothiazine derivative with similar pharmacological properties.
Chlorpromazine: A widely used antipsychotic with a similar mechanism of action.
Uniqueness
N-Desmethyl Trifluoperazine Dihydrochloride is unique due to its specific chemical structure and the presence of the desmethyl group, which may influence its pharmacokinetic and pharmacodynamic properties. This compound is particularly valuable in research settings for studying the metabolism and activity of phenothiazine derivatives .
Properties
IUPAC Name |
10-(3-piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3S.2ClH/c21-20(22,23)15-6-7-19-17(14-15)26(16-4-1-2-5-18(16)27-19)11-3-10-25-12-8-24-9-13-25;;/h1-2,4-7,14,24H,3,8-13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJIMQGZBLRLLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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